N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
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Overview
Description
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might begin with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable diketone to form the pyridazine ring. The cyclopropyl group can be introduced through a subsequent alkylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .
Scientific Research Applications
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biology: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism by which N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide: can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also contain a heterocyclic ring structure and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are structurally similar and have applications in medicinal chemistry due to their potential as enzyme inhibitors.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can impart unique chemical and biological properties .
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-22-13-6-2-11(3-7-13)14-8-9-16(21)19(18-14)10-15(20)17-12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3,(H,17,20) |
InChI Key |
OWVJCLGWEXZTFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3 |
Origin of Product |
United States |
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